4-(Morpholinosulfonyl)phenylboronic acid
Overview
Description
Scientific Research Applications
Enrichment of cis-diol Containing Molecules
Phenylboronic acid (PBA), including 4-(Morpholinosulfonyl)phenylboronic acid, can be used to create boronate affinity materials (BAMs) that are highly selective for cis-diol containing molecules . These BAMs are used in various fields such as separation, sensing, imaging, diagnostic, and drug delivery . The PBA-functionalized polymers display ultrahigh selectivity to the cis-diol containing molecules .
Sensing and Imaging
The pH-responsive feature of PBA allows it to be used in the development of pH responsive materials . These materials are widely applied in sensing and imaging . For instance, fluorescent BAM nanoparticles can be produced for sensing and imaging .
Drug Delivery
The pH controllable capture/release feature of PBA makes it a suitable candidate for drug delivery systems . When the pH environment changes, the complex formed by PBA and cis-diol will dissociate into the original PBA and the cis-diol .
Separation
The PBA-functionalized polymers can be used for the selective enrichment of nucleosides or catechols in real samples to improve the target molecules detection sensitivity and accuracy .
Soil Enzyme Assays
Phenylboronic acid-functionalized magnetic nanoparticles can be synthesized to rapidly capture soil enzymes for sensitive soil enzyme assays . This method can be used to determine trace enzyme activity in rhizosphere soil .
Protein Capture
The functionalized magnetic nanoparticles have a much higher protein-capturing capacity than the naked magnetic nanoparticles . This property can be used to capture enzymes from enzyme solutions .
properties
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO5S/c13-11(14)9-1-3-10(4-2-9)18(15,16)12-5-7-17-8-6-12/h1-4,13-14H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRALDPVXKGEEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657280 | |
Record name | [4-(Morpholine-4-sulfonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Morpholinosulfonyl)phenylboronic acid | |
CAS RN |
486422-68-8 | |
Record name | [4-(Morpholine-4-sulfonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Morpholin-4-ylsulphonyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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